molecular formula C7H5BrFI B3041963 2-Fluoro-5-iodobenzyl bromide CAS No. 442910-33-0

2-Fluoro-5-iodobenzyl bromide

Cat. No. B3041963
CAS RN: 442910-33-0
M. Wt: 314.92 g/mol
InChI Key: YSSWCSYAQLKZNM-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrFI . It is a crystalline solid that belongs to the family of halogenated benzyl bromides. The IUPAC name for this compound is 2-(bromomethyl)-4-fluoro-1-iodobenzene .


Molecular Structure Analysis

The molecular weight of this compound is 314.92 . The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

1. Tandem SN2-SNAr Reactions

2-Fluoro-5-iodobenzyl bromide has been utilized in the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This approach is effective with various active methylene compounds, producing highly functionalized 4H-1-benzopyrans with yields ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).

2. Synthesis of Antiviral Nucleosides

It's an important intermediate in the synthesis of antiviral nucleosides. For instance, a series of 5-substituted 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and their corresponding uracils were synthesized using this compound, showing significant effectiveness against herpes simplex virus (Watanabe et al., 1979).

3. Radiolabelling and Radiochemical Synthesis

This compound serves as a starting material in radiolabelling studies. For example, it was used in the synthesis of radiolabeled compounds for studying their distribution in tumor-bearing mice, providing insights into the in vivo stability and tumor uptake of these compounds (Mercer, Xu, Knaus, & Wiebe, 1989).

4. Synthesis of Liquid Crystalline Compounds

This compound is used in the synthesis of liquid crystalline materials, such as N-(4-Alkoxybenzylidene)-4-halogenoanilines, which demonstrate phase transitions and are applicable in materials science (Sakagami & Nakamizo, 1980).

5. Development of PET Imaging Agents

It has been utilized in the development of positron emission tomography (PET) imaging agents, such as [18F]fluorobenzyl bromides, for studying various biological systems and disease states (Zaitsev et al., 2002).

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzyl bromide is not specified in the available resources. It is typically used for proteomics research .

Safety and Hazards

2-Fluoro-5-iodobenzyl bromide is classified as a skin corrosive and eye damage agent . It may cause respiratory irritation . Safety measures include not breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion, skin contact, inhalation, or eye contact, specific first aid measures should be taken .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWCSYAQLKZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus tribromide 1.0 M soln. in DCM (18.9 mL, 18.9 mmol) was added dropwise to a 0° C. solution of (2-fluoro-5-iodo-phenyl)-methanol G-6 (9.52 g, 37.8 mmol) in DCM (215 mL) and the resulting mixture was stirred for 1 h before being quenched with water. The layers were separated and the aqueous phase was re-extracted with DCM (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with 5% EtOAc in hexane) to give the title compound as a white solid. LC-MS B: tR=0.92 min; No ionisation; 1H NMR (DMSO) δH: 7.93 (dd, J1=7.1 Hz, J2=2.3 Hz, 1H), 7.74 (ddd, J1=8.6 Hz, J2=4.9 Hz, J3=2.3 Hz, 1H), 7.10 (dd, J1=10.0 Hz, J2=8.7 Hz, 1H), 4.66 (s, 2H).
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215 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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